H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2
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Overview
Description
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 is a complex peptide with potential therapeutic applications. This compound is composed of a sequence of amino acids, each in their DL form, which means they are racemic mixtures of D- and L- enantiomers. This peptide sequence is significant in various fields of research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or tyrosine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications, such as hormone regulation and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the peptide.
Comparison with Similar Compounds
Similar Compounds
Triptorelin: A synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH).
Nafarelin: Another LHRH agonist used in the treatment of hormone-dependent conditions.
Uniqueness
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Gln-DL-Pro-Gly-NH2 is unique due to its specific sequence and the presence of DL-amino acids, which can confer different biological activities compared to peptides composed solely of L-amino acids. This racemic mixture can affect the peptide’s stability, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[5-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKQYFUSPONRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N15O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1154.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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